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Compound of Interest

Compound Name: Dimethyl ethylidenemalonate

Cat. No.: B099043 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Dimethyl ethylidenemalonate (CAS 17041-60-0), a valuable building block in organic

synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with generalized experimental protocols for these

analytical techniques.

Core Spectroscopic Data
The empirical formula for Dimethyl ethylidenemalonate is C₇H₁₀O₄, with a molecular weight

of 158.15 g/mol .[1][2][3] The structural and spectroscopic data presented below are crucial for

its identification and characterization in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H

and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of

Dimethyl ethylidenemalonate.

Table 1: ¹H NMR Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b099043?utm_src=pdf-interest
https://www.benchchem.com/product/b099043?utm_src=pdf-body
https://www.benchchem.com/product/b099043?utm_src=pdf-body
https://chemistry.emory.edu/msc/tutorial/mass-spectrometry-ionization.html
https://www.chemistrysteps.com/13c-carbon-nmr-spectroscopy/
https://www.jasco-global.com/solutions/tips-of-ftir-measurement-nir-measurement-by-liquid-sampling-using-a-hematocrit-capillary/
https://www.benchchem.com/product/b099043?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(ppm)

Multiplicity Integration Assignment

Data not available

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (ppm) Assignment

Data not available

Note: Specific, publicly available, peer-reviewed ¹H and ¹³C NMR chemical shift data for

Dimethyl ethylidenemalonate is limited. The data is often presented in graphical format in

databases. Researchers should acquire and interpret their own spectra for definitive structural

confirmation.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Dimethyl ethylidenemalonate is characterized by the following key absorption

bands.

Table 3: FT-IR Spectroscopic Data[4]

Wavenumber (cm⁻¹) Intensity Assignment

~2950 Medium C-H stretch (alkane)

~1720 Strong C=O stretch (ester)

~1650 Medium C=C stretch (alkene)

~1250 Strong C-O stretch (ester)

Note: The exact peak positions and intensities may vary slightly depending on the sampling

method (e.g., neat, thin film, or solution).
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Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data[1][5]

m/z Relative Intensity (%) Assignment

158 Moderate [M]⁺ (Molecular Ion)

127 High [M - OCH₃]⁺

126 High [M - CH₃OH]⁺

99 Moderate [M - COOCH₃]⁺

59 High [COOCH₃]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters may need to be optimized based on the instrumentation

and sample.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: A small amount of Dimethyl ethylidenemalonate is dissolved in a

deuterated solvent, such as chloroform-d (CDCl₃), to a concentration of approximately 5-25

mg/mL in a standard 5 mm NMR tube.

Instrument Setup:

The NMR tube is placed in the spectrometer.

The magnetic field is locked onto the deuterium signal of the solvent.

The magnetic field is shimmed to achieve homogeneity and improve spectral resolution.[6]

The probe is tuned to the appropriate frequency for ¹H or ¹³C nuclei.
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Data Acquisition:

¹H NMR: A standard one-pulse sequence is typically used. Key parameters include a 30-

45° pulse angle, a spectral width of approximately 12 ppm, an acquisition time of 2-4

seconds, and a relaxation delay of 1-2 seconds.

¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is

used to simplify the spectrum to singlets for each unique carbon.[6] A wider spectral width

(e.g., 0-220 ppm) is required.[6] Due to the low natural abundance of ¹³C, a larger number

of scans and a longer relaxation delay (e.g., 2-5 seconds) are often necessary to achieve

a good signal-to-noise ratio.[6]

Data Processing:

The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

The spectrum is phased and baseline corrected.

The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm

for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[6]

FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g.,

isopropanol) and a background spectrum is collected.

A small drop of neat Dimethyl ethylidenemalonate is placed directly onto the ATR

crystal.

Data Acquisition:

The FTIR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Processing:
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The resulting spectrum is displayed in terms of transmittance or absorbance.

ATR corrections may be applied if necessary.

Mass Spectrometry (Electron Impact - EI)
Sample Introduction: A small amount of the sample is introduced into the ion source, often

via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is

vaporized by heating in a high vacuum environment.[5]

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons

(typically 70 eV).[1][7] This causes the ejection of an electron from the molecule, forming a

positively charged molecular ion ([M]⁺) and various fragment ions.[1][7]

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[5]

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions as a function of their m/z ratio.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Logical relationship between spectroscopic techniques and structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b099043#spectroscopic-data-nmr-ir-ms-of-dimethyl-
ethylidenemalonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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